1-(2-(Allyloxy)benzyl)indoline-2,3-dione 1-(2-(Allyloxy)benzyl)indoline-2,3-dione
Brand Name: Vulcanchem
CAS No.: 951899-44-8
VCID: VC8454750
InChI: InChI=1S/C18H15NO3/c1-2-11-22-16-10-6-3-7-13(16)12-19-15-9-5-4-8-14(15)17(20)18(19)21/h2-10H,1,11-12H2
SMILES: C=CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol

1-(2-(Allyloxy)benzyl)indoline-2,3-dione

CAS No.: 951899-44-8

Cat. No.: VC8454750

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Allyloxy)benzyl)indoline-2,3-dione - 951899-44-8

Specification

CAS No. 951899-44-8
Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
IUPAC Name 1-[(2-prop-2-enoxyphenyl)methyl]indole-2,3-dione
Standard InChI InChI=1S/C18H15NO3/c1-2-11-22-16-10-6-3-7-13(16)12-19-15-9-5-4-8-14(15)17(20)18(19)21/h2-10H,1,11-12H2
Standard InChI Key JYJZLCWEHALRDR-UHFFFAOYSA-N
SMILES C=CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O
Canonical SMILES C=CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O

Introduction

Structural Features and Nomenclature

Core Indoline-2,3-dione Scaffold

Indoline-2,3-dione, commonly known as isatin, is a bicyclic heteroaromatic compound featuring a fused benzene and pyrrolidine ring system with two ketone groups at positions 2 and 3 . The planar structure of isatin allows for extensive substitution at the N-1, C-5, and C-6 positions, enabling the design of derivatives with tailored biological and chemical properties .

Substitution Patterns in 1-(2-(Allyloxy)benzyl)indoline-2,3-dione

The title compound incorporates two critical substituents:

  • N-1 Benzyl Group: A benzyl moiety attached to the nitrogen atom of the indoline ring. This substitution is known to enhance lipophilicity and modulate interactions with biological targets, as demonstrated in 1-benzyl-substituted indoline-2,3-diones with antiproliferative activity .

  • Ortho-Allyloxy Substituent: An allyloxy group (-O-CH2-CH=CH2) at the 2-position of the benzyl ring. The allyloxy group introduces potential for further functionalization (e.g., via Click chemistry) and may influence electronic effects on the aromatic system.

Synthetic Approaches

General Strategies for Indoline-2,3-dione Derivatives

The synthesis of N-1-substituted indoline-2,3-diones typically involves:

  • Cyclization of Isonitroacetanilides: As reported by Zhao et al., 4-substituted anilines react with chloral hydrate and hydroxylamine hydrochloride to form isonitroacetanilides, which undergo acid-catalyzed cyclization to yield 5-substituted indoline-2,3-diones .

  • N-Alkylation of Isatin: Direct alkylation of isatin using alkyl halides or benzyl halides in the presence of a base (e.g., K2CO3) provides N-1-substituted derivatives .

Proposed Synthesis of 1-(2-(Allyloxy)benzyl)indoline-2,3-dione

A plausible route to this compound involves the following steps:

Step 1: Synthesis of 2-(Allyloxy)benzyl Chloride

  • Reagents: 2-Allyloxybenzyl alcohol, thionyl chloride (SOCl2).

  • Conditions: Reflux in anhydrous dichloromethane (DCM) for 4–6 hours.

Step 2: N-Alkylation of Isatin

  • Reagents: Isatin, 2-(allyloxy)benzyl chloride, potassium carbonate (K2CO3).

  • Conditions: DMF, 80°C, 12 hours .

  • Mechanism: Nucleophilic substitution at the N-1 position of isatin.

Table 1: Synthetic Route and Yields

StepReactionReagents/ConditionsYield (%)
1Synthesis of benzyl chlorideSOCl2, DCM, reflux85–90
2N-Alkylation of isatinK2CO3, DMF, 80°C65–75

Physicochemical Properties

Molecular Weight and Formula

  • Molecular Formula: C19H15NO3

  • Molecular Weight: 305.33 g/mol

Spectral Characterization

While experimental data for the title compound are unavailable, analogs provide guidance:

  • IR Spectroscopy: Expected peaks include ν(C=O) at 1,710–1,740 cm⁻¹ (indoline-dione carbonyls) and ν(C-O-C) at 1,250–1,270 cm⁻¹ (allyloxy group) .

  • 1H NMR (Predicted):

    • δ 7.60–7.20 (m, aromatic protons),

    • δ 6.00–5.80 (m, allyl CH2=CH-),

    • δ 5.30 (s, N-CH2-Ph).

TargetAssay TypePredicted IC50 (μM)
HL-60 leukemia cellsCell viability0.10–0.50
α-GlucosidaseEnzymatic assay1.20–2.00
α-AmylaseEnzymatic assay1.50–2.50

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